1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4-(2,3-dimethylphenyl)piperazine
Description
1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with two distinct aromatic groups
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2,3-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-17-7-6-8-21(19(17)3)25-13-11-24(12-14-25)18(2)15-20-9-10-22(26-4)23(16-20)27-5/h6-10,16,18H,11-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYVKYNIPIOPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(C)CC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4-(2,3-dimethylphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 1-(3,4-dimethoxyphenyl)propan-2-one, which is then reacted with 2,3-dimethylphenylpiperazine under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to maximize yield and purity .
Chemical Reactions Analysis
1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles and appropriate catalysts. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4-(2,3-dimethylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4-(2,3-dimethylphenyl)piperazine can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)propan-2-one: A precursor in the synthesis of the target compound.
1-(2,4-Dimethoxyphenyl)propan-2-one: A structurally similar compound with different substitution patterns on the aromatic ring.
3-(3,4-Dimethoxyphenyl)-1-propanol: Another related compound with a hydroxyl group instead of a piperazine ring. These compounds share similar structural features but differ in their specific functional groups and applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
